Cas no 66227-40-5 (Phenol, 4-(4-pentylcyclohexyl)-)
Phenol, 4-(4-pentylcyclohexyl)-, is a specialized aromatic compound featuring a cyclohexyl substituent with a pentyl side chain. Its unique structure combines the reactivity of phenol with the hydrophobic characteristics of the alkylcyclohexyl group, making it useful in advanced organic synthesis and material science applications. The compound exhibits thermal stability and solubility in organic solvents, facilitating its incorporation into liquid crystal formulations, polymer modifiers, and specialty intermediates. Its defined molecular architecture allows for precise functionalization, enhancing its utility in fine chemical production. The pentylcyclohexyl moiety contributes to tailored mesomorphic properties, making it valuable for research in optoelectronic materials and high-performance additives.
66227-40-5 structure
Product Name:Phenol, 4-(4-pentylcyclohexyl)-
CAS No:66227-40-5
MF:C17H26O
MW:246.387745380402
CID:396635
PubChem ID:4593765
Update Time:2025-10-28
Phenol, 4-(4-pentylcyclohexyl)- Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 4-(4-pentylcyclohexyl)-
- 4-(4-pentylcyclohexyl)Phenol
- TRANS-4-(4-PENTYLCYCLOHEXYL)-1-HYDROXYBENZENE
- FT-0641874
- DTXSID101002799
- 4-(trans-4-pentylcyclohexyl)phenol
- AKOS001483284
- 1-(trans-4-Pentylcyclohexyl)-4-hydroxybenzene
- SCHEMBL220950
- 4-PENTYL-CYCLOHEXYL PHENOL
- CS-W019218
- 4(trans-4-n-pentylcyclohexyl)phenol
- 82575-69-7
- 66227-40-5
- 4-(trans-4-Amylcyclohexyl)phenol
- FT-0770283
- SR-01000389344
- 1-(trans-4-Amylcyclohexyl)-4-hydroxybenzene
- 4-(trans-4'-pentylcyclohexyl)phenol
- QRAZRBGYBYIGRL-UHFFFAOYSA-N
- F0266-0248
- DS-18176
- 4-(Trans-4-n-Pentylcyclohexyl)Phenol
- trans-4-(4-Pentylcyclohexyl)phenol
- 4-((1s,4r)-4-pentylcyclohexyl)phenol
- SR-01000389344-1
- SCHEMBL19009951
- QRAZRBGYBYIGRL-SHTZXODSSA-N
- Phenol, 4-(trans-4-pentylcyclohexyl)-
- SCHEMBL15725356
- MFCD00673750
- SCHEMBL1531772
- SY038093
- AKOS015839697
-
- Inchi: 1S/C17H26O/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15,18H,2-9H2,1H3
- InChI Key: QRAZRBGYBYIGRL-UHFFFAOYSA-N
- SMILES: OC1C=CC(=CC=1)C1CCC(CCCCC)CC1
Computed Properties
- Exact Mass: 246.19848
- Monoisotopic Mass: 246.198365449g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.5
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
Phenol, 4-(4-pentylcyclohexyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0266-0248-2μmol |
4-(4-pentylcyclohexyl)phenol |
66227-40-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0266-0248-1mg |
4-(4-pentylcyclohexyl)phenol |
66227-40-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0266-0248-2mg |
4-(4-pentylcyclohexyl)phenol |
66227-40-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0266-0248-3mg |
4-(4-pentylcyclohexyl)phenol |
66227-40-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| A2B Chem LLC | AD11851-1mg |
Phenol, 4-(4-pentylcyclohexyl)- |
66227-40-5 | 1mg |
$245.00 | 2024-04-19 | ||
| A2B Chem LLC | AD11851-2mg |
Phenol, 4-(4-pentylcyclohexyl)- |
66227-40-5 | 2mg |
$214.00 | 2023-12-30 | ||
| A2B Chem LLC | AD11851-3mg |
Phenol, 4-(4-pentylcyclohexyl)- |
66227-40-5 | 3mg |
$222.00 | 2023-12-30 | ||
| A2B Chem LLC | AD11851-5mg |
Phenol, 4-(4-pentylcyclohexyl)- |
66227-40-5 | 5mg |
$272.00 | 2024-04-19 |
Phenol, 4-(4-pentylcyclohexyl)- Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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